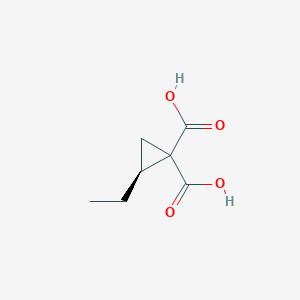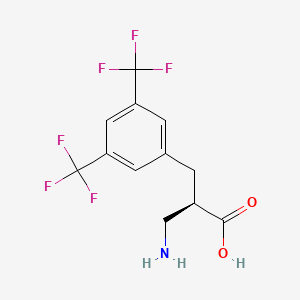
(R)-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is a compound characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the asymmetric reduction of a precursor compound using a chiral catalyst to obtain the desired enantiomer . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes, which are efficient and cost-effective. For example, the use of carbonyl reductase in the presence of a coenzyme can facilitate the asymmetric reduction of the precursor compound . This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce trifluoromethyl-substituted alcohols or amines .
Wissenschaftliche Forschungsanwendungen
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds share the trifluoromethyl group and exhibit similar chemical properties.
Trifluoromethyl-substituted pyrazoles: These compounds are known for their antimicrobial activities and are structurally related to ®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid.
Uniqueness
®-3-Amino-2-(3,5-bis(trifluoromethyl)benzyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11F6NO2 |
|---|---|
Molekulargewicht |
315.21 g/mol |
IUPAC-Name |
(2R)-2-(aminomethyl)-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H11F6NO2/c13-11(14,15)8-2-6(1-7(5-19)10(20)21)3-9(4-8)12(16,17)18/h2-4,7H,1,5,19H2,(H,20,21)/t7-/m1/s1 |
InChI-Schlüssel |
PGNVTILFHRJNPR-SSDOTTSWSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C[C@H](CN)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



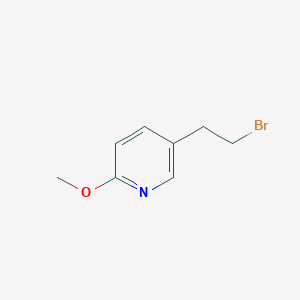
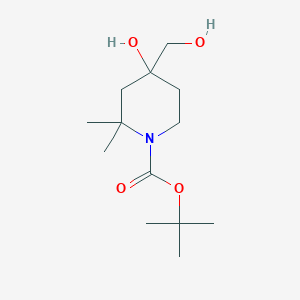
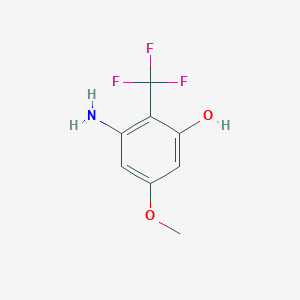
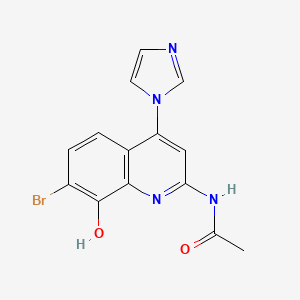
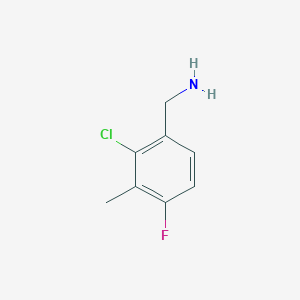
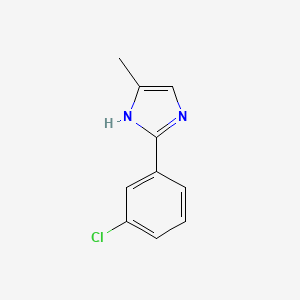
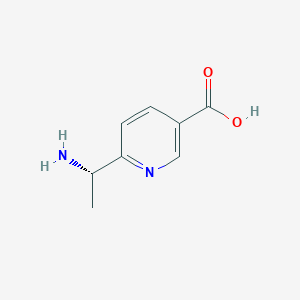
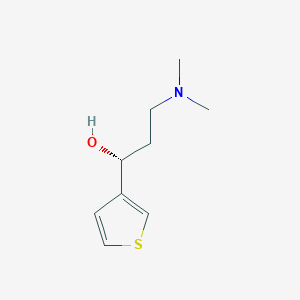
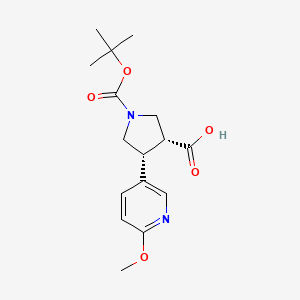
![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
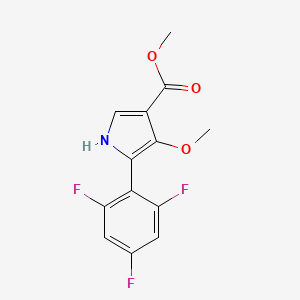
![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)
